molecular formula C9H6F4O3 B8240417 Methyl 2-fluoro-6-(trifluoromethoxy)benzoate CAS No. 1803831-03-9

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate

Cat. No.: B8240417
CAS No.: 1803831-03-9
M. Wt: 238.14 g/mol
InChI Key: DXPBMCHQIQXLQS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-6-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-fluoro-6-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(trifluoromethoxy)benzoate involves its interaction with various molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-(trifluoromethyl)benzoate
  • Methyl 2-fluoro-6-methoxy-3-(trifluoromethoxy)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-fluoro-6-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-fluoro-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBMCHQIQXLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194764
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803831-03-9
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803831-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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